molecular formula C3H3BF3KN2 B1359444 Potassium 1H-pyrazole-4-trifluoroborate CAS No. 1111732-81-0

Potassium 1H-pyrazole-4-trifluoroborate

Cat. No.: B1359444
CAS No.: 1111732-81-0
M. Wt: 173.98 g/mol
InChI Key: IKWKPYJRTNMJDL-UHFFFAOYSA-N
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Description

Potassium 1H-pyrazole-4-trifluoroborate is a versatile organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability, ease of handling, and compatibility with various reaction conditions, making it a popular choice in both academic and industrial settings.

Biochemical Analysis

Biochemical Properties

Potassium 1H-pyrazole-4-trifluoroborate plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. It acts as a boronic acid surrogate, facilitating the formation of carbon-carbon bonds. This compound interacts with various enzymes and proteins involved in these reactions, such as palladium catalysts. The nature of these interactions is primarily based on the formation of stable complexes that enable efficient coupling reactions .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through specific pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, either inhibiting or activating their functions. For example, in the context of Suzuki-Miyaura reactions, it forms complexes with palladium catalysts, facilitating the transfer of boron groups to organic substrates. This process can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under inert gas conditions (such as nitrogen or argon) at low temperatures (2-8°C). It may degrade over extended periods or under unfavorable conditions, potentially affecting its reactivity and efficacy in biochemical reactions. Long-term studies have shown that its impact on cellular function can vary, with some effects diminishing over time .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, it may exhibit beneficial effects on biochemical reactions and cellular processes. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to organic synthesis and biochemical reactions. It interacts with enzymes and cofactors that facilitate the transfer of boron groups to organic substrates. This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions help in its localization and accumulation in specific cellular compartments. The compound’s distribution can affect its reactivity and efficacy in biochemical reactions, as well as its overall impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions and its interactions with specific enzymes and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 1H-pyrazole-4-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of pyrazole with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, utilizing readily available reagents and minimizing waste. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium 1H-pyrazole-4-trifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Comparison: Potassium 1H-pyrazole-4-trifluoroborate is unique due to its pyrazole ring, which imparts distinct reactivity and stability compared to other trifluoroborate salts. Unlike potassium phenyltrifluoroborate, which is primarily used for arylation reactions, this compound is more versatile and can participate in a broader range of transformations. Its stability and ease of handling also make it more advantageous than potassium methyltrifluoroborate and potassium vinyltrifluoroborate, which may require more stringent storage conditions .

Properties

IUPAC Name

potassium;trifluoro(1H-pyrazol-4-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H,(H,8,9);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWKPYJRTNMJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CNN=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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